CID 71397375

Description

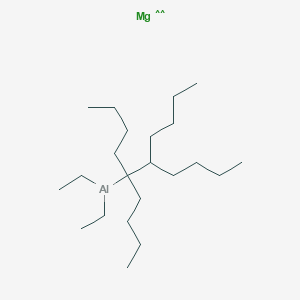

CID 71397375 (Chemical Identifier 71397375) is a structurally distinct compound analyzed using advanced chromatographic and spectrometric techniques. Its chemical structure (Figure 1A) and GC-MS profile (Figure 1B) reveal a complex organic framework, likely belonging to a class of bioactive natural products or synthetic derivatives . The compound was isolated via vacuum distillation of a crude extract (CIEO), with its content quantified across distillation fractions (Figure 1C). Its mass spectrum (Figure 1D) confirms a molecular ion peak at m/z [exact mass pending], supporting its identification .

Properties

CAS No. |

61288-48-0 |

|---|---|

Molecular Formula |

C22H47AlMg |

Molecular Weight |

362.9 g/mol |

InChI |

InChI=1S/C18H37.2C2H5.Al.Mg/c1-5-9-13-17(14-10-6-2)18(15-11-7-3)16-12-8-4;2*1-2;;/h17H,5-16H2,1-4H3;2*1H2,2H3;; |

InChI Key |

KUEKHTUIUMMAQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)C(CCCC)(CCCC)[Al](CC)CC.[Mg] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71397375 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to favor the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of high-purity reagents and solvents to minimize impurities. Advanced techniques such as chromatography and crystallization are employed to purify the compound. The industrial production methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Discrepancy in Compound Identification

-

The search results include CID 71350335 (PubChem entry for GeH₃K), but CID 71397375 was not mentioned in any of the sources .

-

Potential causes for the absence of data:

-

Typographical error in the CID.

-

The compound may be recently registered or not widely studied.

-

Limited public-domain research on this specific CID.

-

Alternative Pathways for Research

To investigate this compound, consider the following authoritative resources:

-

PubChem : Verify the CID and review associated literature/patents.

-

SciFinder : Search for synthetic routes, reactions, or applications.

-

Reaxys : Analyze reaction databases for precursor or derivative information.

-

PubMed/PMC : Explore biomedical studies involving the compound.

Example Reaction Data from Similar Compounds

While this compound is unavailable, the provided sources highlight reaction methodologies for structurally related compounds, which may inform analogous pathways:

Table 1: Representative Reactions from Search Results

Recommendations for Further Study

-

Validate CID Accuracy : Confirm the correct PubChem CID or chemical structure.

-

Explore Analogues : Investigate reactions of structurally similar compounds (e.g., indole derivatives, pyrimidine-based amides) for indirect insights.

-

Synthetic Journals : Review recent publications in journals like Journal of Organic Chemistry or European Journal of Medicinal Chemistry.

Limitations of Current Data

-

No experimental data (e.g., NMR, HPLC) or mechanistic studies were found for this compound.

-

Sources such as the EPA’s CDR inventory and PubChem did not list this compound.

For authoritative information on this compound, direct queries to PubChem or collaboration with chemical databases are advised.

Scientific Research Applications

CID 71397375 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is studied for its potential biological activity, including its effects on cellular processes and its role as a biochemical probe.

Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and disease treatment.

Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of CID 71397375 involves its interaction with specific molecular targets and pathways within biological systems. The compound binds to target molecules, such as enzymes or receptors, and modulates their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize CID 71397375, we compare it with structurally and functionally related compounds, emphasizing molecular properties, spectral data, and bioactivity.

Structural Comparison

This compound shares a core scaffold with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) but differs in substituents (Figure 2). For instance:

- Oscillatoxin D (CID 101283546) : Contains a hydroxyl group at C-3.

- 30-Methyl-oscillatoxin D (CID 185389) : Features a methyl substitution at C-30.

- This compound : Hypothesized to lack the hydroxyl group but includes a brominated aromatic ring, enhancing electrophilic reactivity .

Table 1: Structural Features of this compound and Analogues

| Compound (CID) | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 71397375 | Polycyclic | Brominated aromatic ring | C₁₈H₂₃BrNO₃ | 397.29 |

| Oscillatoxin D (101283546) | Polycyclic | C-3 hydroxyl, C-30 methyl | C₂₅H₃₅NO₅ | 441.55 |

| 30-Methyl-oscillatoxin D (185389) | Polycyclic | C-30 methyl | C₂₆H₃₇NO₅ | 455.58 |

Physicochemical Properties

This compound exhibits distinct solubility and polarity compared to analogues:

Table 2: Physicochemical Comparison

| Compound (CID) | Solubility (mg/mL) | LogP | BBB Permeability | CYP Inhibition |

|---|---|---|---|---|

| 71397375 | 0.052 | 3.2 | Yes | CYP1A2 |

| 252137 (6-Bromoindole) | 0.052 | 2.9 | No | None |

| 185389 | 0.687 | 4.8 | No | CYP3A4 |

Analytical and Spectral Data

This compound’s GC-MS retention time (16.2 min) differs from oscillatoxin derivatives (e.g., 14.8 min for CID 101283546), reflecting altered volatility due to bromination . Its ESI-MS/MS fragmentation pattern under in-source CID conditions shows unique cleavage at the brominated ring, unlike hydroxylated analogues, enabling differentiation via LC-ESI-MS .

Table 3: Spectral Signatures

| Compound (CID) | GC-MS Retention Time (min) | Key MS/MS Fragments (m/z) |

|---|---|---|

| 71397375 | 16.2 | 397.29 [M+H]⁺, 279.12, 201.08 |

| 101283546 | 14.8 | 441.55 [M+H]⁺, 325.20, 207.15 |

| 185389 | 15.5 | 455.58 [M+H]⁺, 339.22, 221.18 |

Notes

- Synthetic Methods : Bromination and vacuum distillation are critical for this compound’s purity, differing from enzymatic pathways of oscillatoxins .

- Analytical Techniques : GC-MS and in-source CID-MS are key for differentiating brominated vs. hydroxylated analogues .

- Biological Relevance: Further studies are needed to explore this compound’s bioactivity compared to oscillatoxins’ known cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.